
(1S)-2-bromo-1-(3-bromophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2-bromo-1-(3-bromophenyl)ethan-1-ol is an organic compound that belongs to the class of brominated phenyl ethanols This compound is characterized by the presence of two bromine atoms, one attached to the phenyl ring and the other to the ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-bromo-1-(3-bromophenyl)ethan-1-ol typically involves the bromination of a suitable precursor. One common method is the bromination of (1S)-1-(3-bromophenyl)ethanol using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield.
Industrial Production Methods
On an industrial scale, the production of (1S)-2-bromo-1-(3-bromophenyl)ethan-1-ol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-2-bromo-1-(3-bromophenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to form the corresponding phenyl ethanol.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 2-bromo-1-(3-bromophenyl)ethanone.
Reduction: Formation of 1-(3-bromophenyl)ethanol.
Substitution: Formation of various substituted phenyl ethanols depending on the substituent introduced.
Applications De Recherche Scientifique
(1S)-2-bromo-1-(3-bromophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S)-2-bromo-1-(3-bromophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine atoms can influence the compound’s reactivity and binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S)-2-chloro-1-(3-bromophenyl)ethan-1-ol
- (1S)-2-fluoro-1-(3-bromophenyl)ethan-1-ol
- (1S)-2-iodo-1-(3-bromophenyl)ethan-1-ol
Uniqueness
(1S)-2-bromo-1-(3-bromophenyl)ethan-1-ol is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and physical properties. This makes it distinct from other halogenated phenyl ethanols and can lead to different applications and interactions in various fields of research.
Propriétés
Formule moléculaire |
C8H8Br2O |
|---|---|
Poids moléculaire |
279.96 g/mol |
Nom IUPAC |
(1S)-2-bromo-1-(3-bromophenyl)ethanol |
InChI |
InChI=1S/C8H8Br2O/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,11H,5H2/t8-/m1/s1 |
Clé InChI |
GWBCVCDOHLICHZ-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Br)[C@@H](CBr)O |
SMILES canonique |
C1=CC(=CC(=C1)Br)C(CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


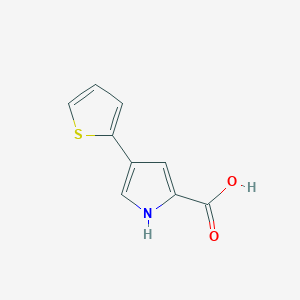
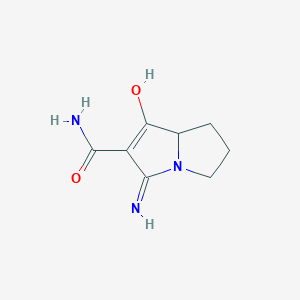
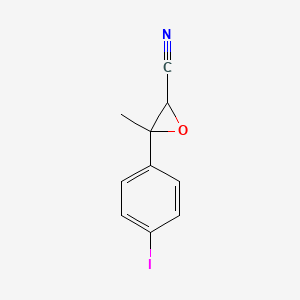
![2-[(3-Phenoxyphenyl)methyl]pyrrolidine](/img/structure/B13158147.png)
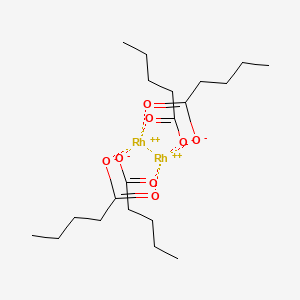
![N-[1-(aminomethyl)cyclopropyl]acetamide](/img/structure/B13158168.png)
![5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13158177.png)


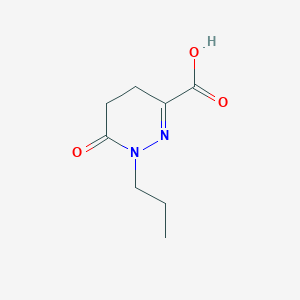

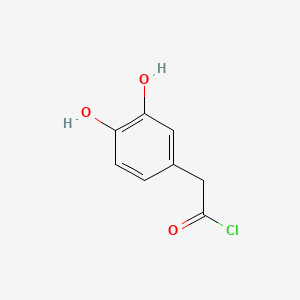

![Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13158232.png)
